3,4-di(thiophen-3-yl)thiophene
Overview
Description
3,4-di(thiophen-3-yl)thiophene is a compound belonging to the thiophene family, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-di(thiophen-3-yl)thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel–Crafts acylation of thiophenes with a dicarboxylic dichloride, followed by cyclization . Another approach involves the use of McMurry reactions to form 1,2-di(thien-3-yl)ethenes, which can then be further processed to yield the desired compound .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods for this compound would likely follow similar protocols, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3,4-di(thiophen-3-yl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where thiophene derivatives react with electrophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine and chloromethyl methyl ether are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenes .
Scientific Research Applications
3,4-di(thiophen-3-yl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-di(thiophen-3-yl)thiophene depends on its specific application. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes and receptors, to exert their effects . The pathways involved often include modulation of oxidative stress, inhibition of specific enzymes, and interaction with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Dithieno[3,2-b2’,3’-d]thiophene (DTT): Known for its applications in organic electronics due to its high charge mobility and extended π-conjugation.
Thiophene-Linked 1,2,4-Triazoles: These compounds have shown potential in pharmaceutical applications for their antimicrobial and anticancer properties.
Uniqueness
3,4-di(thiophen-3-yl)thiophene is unique due to its specific structure, which allows for distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
3,4-di(thiophen-3-yl)thiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8S3/c1-3-13-5-9(1)11-7-15-8-12(11)10-2-4-14-6-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJALWBSCQLFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CSC=C2C3=CSC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90909351 | |
Record name | 1~3~,2~3~:2~4~,3~3~-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105124-98-9 | |
Record name | 3,3':4',3''-Terthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105124989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1~3~,2~3~:2~4~,3~3~-Terthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90909351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3':4',3''-TERTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7O1CPR2TH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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